molecular formula C5H12ClN3O2 B13460506 (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride

Cat. No.: B13460506
M. Wt: 181.62 g/mol
InChI Key: UKDQRIYFRUVQEY-HJXLNUONSA-N
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Description

(2S,4R)-4-Hydroxypyrrolidine-2-carbohydrazide hydrochloride is a chiral pyrrolidine derivative with the molecular formula C₅H₁₂ClN₃O₂ and a molecular weight of 167.14 g/mol . The compound features a hydroxyl group at the 4-position and a carbohydrazide functional group at the 2-position of the pyrrolidine ring. Its stereochemistry (2S,4R) is critical for applications in asymmetric organocatalysis and pharmaceutical synthesis.

The compound is synthesized via coupling reactions in tetrahydrofuran (THF) using EDC·HCl and HOBT as coupling agents, achieving an exceptional yield of 299.08% under optimized conditions .

Properties

Molecular Formula

C5H12ClN3O2

Molecular Weight

181.62 g/mol

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide;hydrochloride

InChI

InChI=1S/C5H11N3O2.ClH/c6-8-5(10)4-1-3(9)2-7-4;/h3-4,7,9H,1-2,6H2,(H,8,10);1H/t3-,4+;/m1./s1

InChI Key

UKDQRIYFRUVQEY-HJXLNUONSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)NN)O.Cl

Canonical SMILES

C1C(CNC1C(=O)NN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

    Hydrazide Formation: The carboxylic acid group is converted to a carbohydrazide group through a reaction with hydrazine under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carbohydrazide with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:

    Optimized Reaction Conditions: Temperature, pH, and solvent choice are carefully controlled to ensure high efficiency.

    Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbohydrazide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted derivatives.

Scientific Research Applications

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carbohydrazide vs. Carboxamide/Carboxylate Derivatives
Compound Name Substituents Functional Group Molecular Weight (g/mol) Yield (%) Key Applications
(2S,4R)-4-Hydroxypyrrolidine-2-carbohydrazide HCl 4-OH, 2-carbohydrazide Carbohydrazide 167.14 299.08 Organocatalysis, drug intermediates
(2S,4R)-N-(Anthracen-2-yl)-4-hydroxypyrrolidine-2-carboxamide 4-OH, 2-carboxamide (anthracenyl) Carboxamide Not provided 91 Catalysis in coupling reactions
(2S,4R)-4-Hydroxyproline ethyl ester HCl 4-OH, 2-ethyl carboxylate Ester 209.67 Not provided Chiral building block in peptide synthesis
  • Key Insight : The carbohydrazide group enhances nucleophilicity, making the compound reactive in hydrazide-specific reactions. In contrast, carboxamide derivatives (e.g., anthracenyl-substituted) are tailored for π-π interactions in catalysis , while ethyl esters serve as protected intermediates in peptide synthesis .

Substituent Effects at the 4-Position

Hydroxyl vs. Halogen/Amino Substituents
Compound Name 4-Substituent Functional Group Molecular Weight (g/mol) Key Properties
(2S,4R)-4-Hydroxypyrrolidine-2-carbohydrazide HCl -OH Hydroxyl 167.14 Hydrogen bonding, chiral recognition
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid HCl -2,4-Dichlorobenzyl Carboxylic acid 320.61 Lipophilicity, potential antimicrobial activity
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide HCl -OCH₃ Methoxy 180.63 Altered steric and electronic profiles
  • Key Insight : The hydroxyl group facilitates hydrogen bonding, critical for catalytic activity. Chlorinated benzyl substituents (e.g., 2,4-dichlorobenzyl) increase lipophilicity, enhancing membrane permeability in drug candidates . Methoxy groups reduce hydrogen-bonding capacity but improve metabolic stability .

Stereochemical Comparisons

(2S,4R) vs. (2S,4S) Configurations
Compound Name Configuration Functional Group Molecular Weight (g/mol) Key Applications
(2S,4R)-4-Hydroxypyrrolidine-2-carbohydrazide HCl 2S,4R Carbohydrazide 167.14 Asymmetric catalysis
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide HCl 2S,4S Carboxamide 180.63 Not explicitly stated; likely chiral auxiliaries
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile HCl 2S,4S Carbonitrile 224.3 Fluorine-induced electronic effects in catalysis
  • Key Insight : The 4R configuration in the target compound optimizes spatial arrangement for substrate binding in catalysis, while 4S isomers (e.g., fluorinated derivatives) may exhibit divergent enantioselectivity .

Biological Activity

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is a compound of significant interest in the fields of pharmaceuticals and biochemistry due to its unique structural characteristics and biological activities. This article will explore its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C5H10N4O2·HCl
  • Molecular Weight : 131.16 g/mol
  • CAS Number : 96034-57-0

The compound features a hydroxyl group and a carbohydrazide functional group, which contribute to its biological properties. Its structure suggests potential interactions with biological macromolecules, influencing enzyme activity or receptor interactions.

Anti-Inflammatory Properties

Research indicates that (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide exhibits notable anti-inflammatory effects. It has been studied for its ability to modulate metabolic pathways and influence pro-inflammatory cytokine production. The compound has shown promise in inhibiting the activity of key inflammatory mediators, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Interaction with Biological Macromolecules

Studies have demonstrated that (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide can bind to specific enzymes or receptors, potentially altering their activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been utilized to characterize these interactions, providing insights into the compound's mechanism of action.

Study on PD-L1 Inhibition

A recent study explored the role of hydroxyproline derivatives in modulating PD-L1 expression in cancer cells. Although not directly focused on (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide, it provides context for understanding how similar compounds can influence immune checkpoint pathways. The study reported that certain hydroxyproline derivatives enhanced PD-L1 expression, suggesting a potential immunomodulatory role that could be relevant for (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide .

Glycation Inhibition Studies

In vitro studies have shown that compounds with structural similarities to (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide can inhibit glycation processes. Glycation is a significant factor in diabetes-related complications, and inhibitors could offer therapeutic benefits by reducing advanced glycation end products (AGEs) formation .

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide and other related compounds:

Compound NameMolecular FormulaKey FeaturesSimilarity
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidC5H9NO3Contains a carboxylic acid group instead of carbohydrazideHigh
trans-4-Hydroxy-L-prolineC5H9NO3An amino acid derivative with a hydroxyl groupModerate
(2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylateC12H15N3O5Contains two carboxylic acid groups; more complex structureModerate

The unique combination of hydroxyl and carbohydrazide functional groups in (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide distinguishes it from these similar compounds, potentially leading to unique biological activities and applications.

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